2-isobutyl-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazin-8-amine
Description
Properties
IUPAC Name |
2-(2-methylpropyl)-3,4-dihydro-1H-pyrazino[1,2-a]benzimidazol-8-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4/c1-10(2)8-17-5-6-18-13-4-3-11(15)7-12(13)16-14(18)9-17/h3-4,7,10H,5-6,8-9,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLVZFEBQUPTZHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CCN2C(=NC3=C2C=CC(=C3)N)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901143575 | |
| Record name | Pyrazino[1,2-a]benzimidazol-8-amine, 1,2,3,4-tetrahydro-2-(2-methylpropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901143575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1322604-61-4 | |
| Record name | Pyrazino[1,2-a]benzimidazol-8-amine, 1,2,3,4-tetrahydro-2-(2-methylpropyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1322604-61-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrazino[1,2-a]benzimidazol-8-amine, 1,2,3,4-tetrahydro-2-(2-methylpropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901143575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Core Structural Analysis and Retrosynthetic Planning
The target molecule comprises a benzoimidazo[1,2-a]pyrazine core with a tetrahydro pyrazine ring, an isobutyl substituent at position 2, and an amine group at position 8. Retrosynthetic analysis suggests two key disconnections:
- Imidazo-pyrazine ring formation via cyclocondensation of a diamine with a carbonyl precursor.
- Functional group introduction through alkylation (isobutyl) and amination (position 8).
Synthetic Strategies for the Benzoimidazo-Pyrazine Core
Cyclocondensation of 1,2-Diamines with α-Ketoesters
A widely adopted method involves reacting 1,2-diamines with α-ketoesters under acidic or solvent-free conditions. For example, Wang et al. demonstrated that benzoimidazo-pyrazine derivatives can be synthesized using a Brønsted acidic ionic liquid catalyst ([BMIM][HSO₄]) at 80°C under solvent-free conditions, achieving yields >85%. Adapting this protocol, the tetrahydro pyrazine ring is formed by reducing the pyrazine precursor post-cyclization.
Key Reaction Conditions:
| Reagent | Catalyst | Temperature | Yield (%) |
|---|---|---|---|
| 1,2-Diamine derivative | [BMIM][HSO₄] | 80°C | 82–88 |
One-Pot Domino Protocol for Annulation
A domino reaction utilizing 1,3-cyclohexanedione and 3-aminocrotononitrile in dimethylformamide dimethylacetal (DMF-DMA) enables simultaneous ring formation and functionalization. This method minimizes intermediate isolation, enhancing efficiency. For the target compound, substituting the arylhydrazine component with an isobutyl-bearing amine precursor could facilitate side-chain incorporation.
Functionalization of the Pyrazine Ring
Introduction of the Isobutyl Group
Alkylation of a secondary amine intermediate (e.g., 1,2,3,4-tetrahydrobenzoimidazo[1,2-a]pyrazin-8-amine) with isobutyl bromide in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 60°C achieves N-alkylation. Jeyachandran et al. reported analogous N-alkylation yields of 70–75% for similar substrates.
Optimization Data:
| Base | Solvent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|
| K₂CO₃ | DMF | 60°C | 12 | 73 |
Amination at Position 8
Direct amination is achieved via Buchwald-Hartwig coupling using palladium catalysts. Alternatively, nitration followed by catalytic hydrogenation (H₂/Pd-C) introduces the amine group. Inagaki et al. demonstrated that nitration of analogous heterocycles at 0°C with fuming HNO₃/H₂SO₄, followed by reduction with SnCl₂, yields primary amines with >90% purity.
Characterization and Analytical Validation
Spectroscopic Confirmation
Industrial-Scale Considerations
Solvent-Free and Green Chemistry Approaches
Adopting solvent-free cyclization ([BMIM][HSO₄]) reduces waste and improves atom economy. Scaling this method to kilogram-scale production requires optimized heat transfer and catalyst recycling.
Cost-Effective Precursor Sourcing
Thioacetic acid and isobutyl halides, identified in patent US 6,214,533 B1, are commercially available at scale, ensuring cost efficiency.
Chemical Reactions Analysis
Types of Reactions
2-isobutyl-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazin-8-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium catalyst.
Nucleophiles: Alkyl halides, amines.
Major Products Formed
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of the original compound, which can have different biological activities and properties .
Scientific Research Applications
2-isobutyl-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazin-8-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with various biological targets.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating diseases such as cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 2-isobutyl-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazin-8-amine involves its interaction with specific molecular targets in the body. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, and interaction with DNA or RNA .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 2-isobutyl-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazin-8-amine with key analogs in terms of structure, substituents, and reported properties:
Structural and Functional Insights:
Amine position: The 8-amine group distinguishes this compound from analogs like 3k (1-amine) and 5c (6-amine), which may alter hydrogen-bonding interactions in biological targets .
Synthetic Flexibility :
- Copper-catalyzed C–N coupling (as in 3k) and cyclocondensation (as in 3a) are widely applicable to related scaffolds, suggesting adaptability for modifying the target compound’s substituents .
Biological Activity
2-Isobutyl-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazin-8-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity through various studies and findings.
Chemical Structure and Properties
- Chemical Formula : C14H20N4
- Molecular Weight : 244.34 g/mol
- CAS Number : 1322604-61-4
- IUPAC Name : this compound
The compound features a complex structure that includes a tetrahydrobenzoimidazole core which is known for its diverse biological activities.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound potentially acts as an inhibitor of specific kinases involved in cancer cell proliferation. Structure-based design strategies have been employed to enhance its potency against various cancer types.
Antiviral Activity
The compound's structural analogs have been investigated for antiviral properties:
- HIV Inhibition : Similar compounds have shown effectiveness against HIV replication by interacting with reverse transcriptase, suggesting potential for further exploration in antiviral applications.
Neuroprotective Effects
Research into related imidazo compounds has indicated potential neuroprotective effects:
- Mechanism : These compounds may exert protective effects against neurodegenerative diseases by modulating inflammatory pathways and preventing neuronal apoptosis.
Case Study 1: Inhibition of Tumor Necrosis Factor-alpha (TNF-α)
In a study evaluating the efficacy of imidazo derivatives:
- Objective : To assess the impact on TNF-α production.
- Results : The lead compound exhibited a dose-dependent inhibition of TNF-α in human whole blood assays.
Case Study 2: Structure-Activity Relationship (SAR)
A detailed SAR analysis was conducted to optimize the biological activity of similar compounds:
- Findings : Modifications to the core structure significantly enhanced potency against target kinases involved in inflammatory responses.
Q & A
Basic: What are the established synthetic methodologies for synthesizing 2-isobutyl-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazin-8-amine?
Answer:
The compound can be synthesized via multicomponent reactions (MCRs) such as the Groebke-Blackburn-Bienaymé (GBB) reaction , which uses pyrazine-2,3-diamine as an amidine component under mild conditions to generate adenine-mimetic scaffolds . Alternatively, acid-catalyzed cyclization with OMS-2-SO₃H as a catalyst enables efficient one-pot synthesis from 2-aminobenzimidazole and aldehydes . Key steps include refluxing in ethanol or methanol, followed by purification via column chromatography (e.g., n-hexane/EtOAc) .
Advanced: How can enantioselective synthesis of the tetrahydrobenzoimidazopyrazine core be optimized?
Answer:
Enantioselectivity is achieved using chiral-bridged biphenyl phosphoramidite ligands in intramolecular allylic amination reactions. For example, Rh(acac)(CO)₂ with Xantphos catalysts under controlled temperatures (60–80°C) in toluene can yield enantiomerically pure intermediates. NMR monitoring (e.g., ¹H and ¹³C) and chiral HPLC are critical for verifying enantiomeric excess (≥95%) .
Basic: What spectroscopic and analytical techniques are essential for structural confirmation?
Answer:
- ¹H/¹³C NMR : Aromatic protons (δ 6.8–8.2 ppm) and heterocyclic carbons (δ 110–160 ppm) confirm the fused benzoimidazo-pyrazine system .
- IR Spectroscopy : Bands at 3200–3400 cm⁻¹ (N-H stretch) and 1600–1650 cm⁻¹ (C=N) validate amine and heterocyclic groups .
- Mass Spectrometry (MS) : High-resolution MS (HRMS-ESI) ensures molecular weight accuracy (e.g., m/z 148.16522 for C₇H₈N₄ derivatives) .
Advanced: How should researchers address discrepancies in melting points or spectral data across studies?
Answer:
Contradictions often arise from polymorphism or solvent-dependent crystallization . For example, melting points ranging from 139–179°C for similar compounds may reflect differing crystal packing (e.g., methanol vs. ethyl acetate recrystallization ). Resolve discrepancies via:
- Single-crystal X-ray diffraction to confirm lattice structure .
- DSC/TGA analysis to assess thermal stability and polymorph transitions.
- 2D NMR (COSY, NOESY) to verify regioisomeric purity .
Advanced: What strategies are effective for evaluating the compound’s pharmacological potential?
Answer:
- In vitro assays : Screen against microbial strains (e.g., Candida albicans) using MIC (minimum inhibitory concentration) protocols .
- Kinetic studies : Measure enzyme inhibition (e.g., kinase assays) via fluorescence polarization or surface plasmon resonance (SPR) .
- Molecular docking : Use AutoDock Vina to model interactions with targets like adenosine receptors (docking scores ≤ −9.0 kcal/mol suggest high affinity) .
Basic: What solvent systems and catalysts improve reaction yields in imidazo[1,2-a]pyrazine synthesis?
Answer:
- Solvents : Ethanol or methanol under reflux (70–80°C) are optimal for cyclization .
- Catalysts : OMS-2-SO₃H (0.1 mmol) enhances one-pot reactions, achieving yields >85% . Pd(OAc)₂ with ligand 1 in Suzuki-Miyaura couplings improves cross-coupling efficiency (TON > 100) .
Advanced: How can researchers mitigate side reactions during functional group modifications?
Answer:
- Protecting groups : Use Boc (tert-butoxycarbonyl) for amines during alkylation or halogenation to prevent unwanted nucleophilic attacks .
- Low-temperature kinetics : Perform Grignard additions at −20°C to suppress over-alkylation .
- HPLC monitoring : Track reaction progress in real-time to isolate intermediates before side product formation .
Basic: What are the key challenges in scaling up laboratory-scale synthesis?
Answer:
- Purification : Column chromatography becomes impractical; switch to recrystallization (e.g., ethyl acetate/hexane) or centrifugal partition chromatography .
- Exothermic reactions : Use jacketed reactors with temperature control (<5°C deviation) to prevent decomposition during exothermic steps (e.g., Pd-catalyzed couplings) .
Advanced: How can computational methods guide the design of derivatives with enhanced bioactivity?
Answer:
- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values to predict activity trends .
- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to identify reactive sites for functionalization (e.g., C-2 isobutyl group’s steric effects) .
Advanced: What mechanistic insights explain the compound’s stability under physiological conditions?
Answer:
The tetrahydrobenzoimidazopyrazine core resists oxidation due to electron-donating isobutyl groups stabilizing the aromatic π-system. In vitro metabolic studies (e.g., liver microsomes) show t₁/₂ > 6 hours, attributed to slow CYP450-mediated N-dealkylation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
